

Spectroscopic Profile of 4,4-dimethyl-2-(4-bromophenyl)oxazoline: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

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This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4,4-dimethyl-2-(4-bromophenyl)oxazoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. The interpretation of this data is crucial for its structural elucidation and quality control in synthetic applications.

Introduction

4,4-dimethyl-2-(4-bromophenyl)oxazoline is a member of the oxazoline class of compounds, which are five-membered heterocyclic rings containing one oxygen and one nitrogen atom. The oxazoline moiety is a versatile functional group in organic synthesis, often utilized as a chiral auxiliary, a protecting group for carboxylic acids, and as a directing group in asymmetric catalysis. The presence of a bromophenyl substituent provides a handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of synthesized 4,4-dimethyl-2-(4-bromophenyl)oxazoline. This guide will present and interpret the key spectroscopic data for this compound, drawing upon established principles of spectroscopic analysis and comparative data from analogous structures.

Molecular Structure and Key Features

The structural formula of 4,4-dimethyl-2-(4-bromophenyl)oxazoline is presented below. Key structural features that give rise to its characteristic spectroscopic signals include:

- 4,4-dimethyl group: Two magnetically equivalent methyl groups attached to a quaternary carbon.
- Oxazoline ring: A five-membered heterocycle with a C=N double bond.
- 4-bromophenyl group: A para-substituted aromatic ring.

Figure 1. Molecular structure of 4,4-dimethyl-2-(4-bromophenyl)oxazoline.

Spectroscopic Data and Interpretation

Due to the limited availability of directly published experimental spectra for 4,4-dimethyl-2-(4-bromophenyl)oxazoline, the following data and interpretations are based on established chemical shift and fragmentation patterns of closely related analogs, such as 4,4-dimethyl-2-phenyl-2-oxazoline, and theoretical predictions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

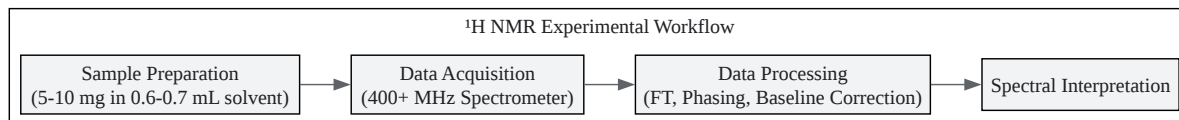
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.85	Doublet	2H	Ar-H (ortho to C=N)	Protons on the aromatic ring ortho to the electron-withdrawing oxazoline group are deshielded and appear as a doublet due to coupling with the meta protons.
~7.60	Doublet	2H	Ar-H (meta to C=N)	Protons on the aromatic ring meta to the oxazoline group are also deshielded and appear as a doublet due to coupling with the ortho protons. The para-bromo substituent has a smaller effect on their chemical shift.

~4.10	Singlet	2H	-CH ₂ - (oxazoline ring)	The two protons of the methylene group in the oxazoline ring are chemically equivalent and appear as a singlet.
~1.35	Singlet	6H	2 x -CH ₃	The six protons of the two equivalent methyl groups at the C4 position appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 4,4-dimethyl-2-(4-bromophenyl)oxazoline in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32 (adjust for optimal signal-to-noise ratio).
 - Relaxation delay: 1-2 seconds.
 - Pulse angle: 30-45 degrees.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).



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Figure 2. Workflow for ^1H NMR analysis.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~164	C=N (oxazoline)	The imine carbon is significantly deshielded and appears at a low field.
~132	Ar-C (ipso to C=N)	The aromatic carbon directly attached to the oxazoline ring.
~131	Ar-C (meta to C=N)	The aromatic carbons meta to the oxazoline substituent.
~129	Ar-C (ortho to C=N)	The aromatic carbons ortho to the oxazoline substituent.
~126	Ar-C (ipso to Br)	The aromatic carbon bearing the bromine atom is deshielded.
~79	-O-C(CH ₃) ₂ - (oxazoline)	The quaternary carbon of the oxazoline ring bonded to oxygen.
~68	-CH ₂ - (oxazoline)	The methylene carbon of the oxazoline ring.
~28	-CH ₃	The two equivalent methyl carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024-4096 (or more, as the natural abundance of ¹³C is low).

- Relaxation delay: 2-5 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the solvent peak (CDCl_3 : δ 77.16 ppm; DMSO-d_6 : δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2850-2980	Medium-Strong	Aliphatic C-H stretch (from methyl and methylene groups)
~1650	Strong	C=N stretch (characteristic of the oxazoline ring)
~1600, 1480	Medium	Aromatic C=C skeletal vibrations
~1250	Strong	C-O stretch (oxazoline ring)
~1070	Strong	C-N stretch (oxazoline ring)
~1010	Strong	C-Br stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of scans: 16-32.
- Data Processing: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The molecular formula for 4,4-dimethyl-2-(4-bromophenyl)oxazoline is $C_{11}H_{12}BrNO$, with a monoisotopic mass of approximately 253.01 g/mol and 255.01 g/mol due to the presence of the bromine isotopes (^{79}Br and ^{81}Br) in a roughly 1:1 ratio.

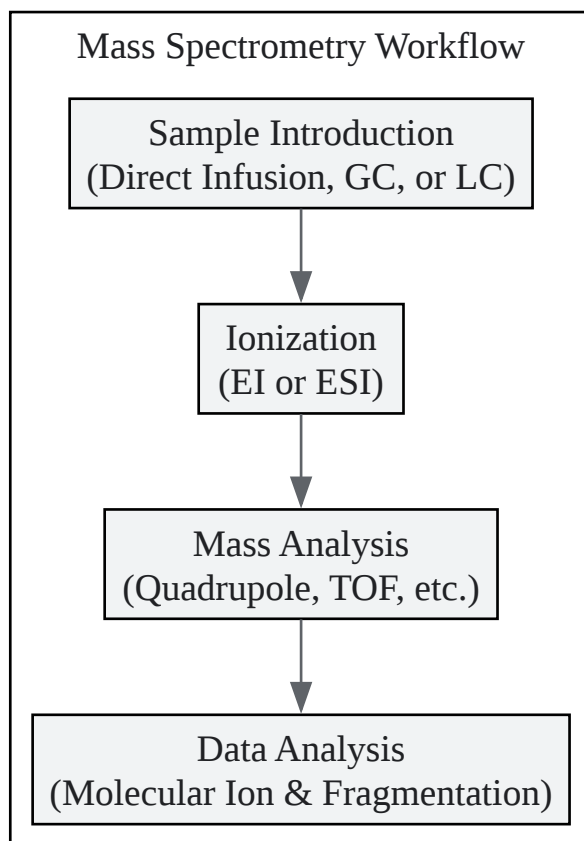
Expected Fragmentation Pattern (Electron Ionization - EI):

- $[M]^+$ and $[M+2]^+$: The molecular ion peaks should be observed at m/z 253 and 255, with approximately equal intensity, which is a characteristic isotopic signature for a monobrominated compound.
- $[M - CH_3]^+$: Loss of a methyl group (m/z 238 and 240).
- $[M - C_3H_6]^+$: Loss of isobutylene from the oxazoline ring (m/z 197 and 199).
- $[Br-C_6H_4-C\equiv O]^+$: A fragment corresponding to the bromobenzoyl cation (m/z 183 and 185).
- $[C_6H_4Br]^+$: The bromophenyl cation (m/z 155 and 157).

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
- Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their mass-to-charge ratio.

- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions.



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Figure 3. General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 4,4-dimethyl-2-(4-bromophenyl)oxazoline through ^1H NMR, ^{13}C NMR, IR, and mass spectrometry provides a detailed and self-validating confirmation of its molecular structure. The characteristic signals in each spectrum, from the distinct aromatic proton pattern and the singlet for the gem-dimethyl groups in the NMR to the strong C=N stretch in the IR and the isotopic bromine pattern in the mass spectrum, collectively offer an unambiguous fingerprint of the compound. This guide serves as a valuable resource for researchers in the synthesis, purification, and application of this important chemical intermediate, ensuring high standards of quality and structural integrity in their work.

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